3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine
Description
Properties
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-18(13-4-8-21-9-5-13)19-7-3-16(12-19)14-1-2-17-15(11-14)6-10-22-17/h1-2,11,13,16H,3-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDPBXQZGTWCFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Synthesis from 2,3-Dihydrobenzofuran-5-carbaldehyde
Reduction of 2,3-dihydrobenzofuran-5-carbaldehyde using sodium borohydride (NaBH₄) in methanol yields (2,3-dihydrobenzofuran-5-yl)methanol with 91% efficiency. Alternative protocols employ lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), achieving quantitative yields under reflux conditions.
Reaction Conditions Table
| Starting Material | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2,3-Dihydrobenzofuran-5-carbaldehyde | NaBH₄ | Methanol | Ambient | 91% |
| 2,3-Dihydrobenzofuran-5-carboxylic acid | LiAlH₄ | THF | 60°C | 100% |
Functionalization of Pyrrolidine
N-Acylation with Oxane-4-carbonyl Chloride
Oxane-4-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with pyrrolidine in dichloromethane (DCM) and triethylamine (Et₃N) affords 1-(oxane-4-carbonyl)pyrrolidine.
Example Protocol
- Dissolve oxane-4-carboxylic acid (10 mmol) in DCM.
- Add SOCl₂ (12 mmol) dropwise at 0°C, then stir at room temperature for 2 h.
- Evaporate excess SOCl₂, then add pyrrolidine (10 mmol) and Et₃N (12 mmol) in DCM.
- Stir for 4 h, wash with brine, and purify via silica chromatography (hexane:ethyl acetate = 3:1).
Coupling of Benzofuran and Pyrrolidine Moieties
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction enables C–O bond formation between (2,3-dihydrobenzofuran-5-yl)methanol and 1-(oxane-4-carbonyl)pyrrolidine. Employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF achieves coupling at ambient temperature.
Optimized Conditions
- Reagents: DIAD (1.2 eq), PPh₃ (2.0 eq).
- Solvent: THF, anhydrous.
- Time: 24 h.
- Yield: 65–75% after reverse-phase chromatography.
Alternative Alkylation Pathways
Mesylation and Nucleophilic Substitution
(2,3-Dihydrobenzofuran-5-yl)methanol is mesylated using methanesulfonyl chloride (MsCl) and Et₃N in DCM. The resulting mesylate undergoes SN2 displacement with 1-(oxane-4-carbonyl)pyrrolidine in dimethylformamide (DMF) at 60°C.
Key Data
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Mesylation | MsCl, Et₃N | DCM | 0°C → RT | 100% |
| Alkylation | Pyrrolidine derivative | DMF | 60°C | 70% |
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times significantly. For instance, acylation reactions using acetic anhydride (Ac₂O) and dimethyl sulfoxide (DMSO) at 60°C under microwave irradiation (150 W) complete in 15 minutes.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
- Purity: >98% (C18 column, acetonitrile:H₂O = 70:30, 1 mL/min).
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles such as amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of compounds similar to 3-(2,3-dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine exhibit notable antimicrobial properties. For instance, studies have shown that certain benzofuran derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. One study reported that specific derivatives displayed minimum inhibitory concentration (MIC) values as low as 12.4 µM against Staphylococcus aureus and other bacterial strains, indicating strong antibacterial activity .
Antitumor Properties
The compound has also been investigated for its antitumor potential. In vitro studies have indicated that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival . These findings suggest that this compound could be a candidate for further development into anticancer agents.
Pesticidal Activity
The compound has been explored for its efficacy as a pesticide. A patent describes formulations that include similar compounds for controlling pests such as insects and nematodes . The effectiveness of these compounds in agricultural settings suggests their potential role in sustainable pest management strategies.
Plant Growth Regulation
Research into the effects of benzofuran derivatives on plant growth has shown promising results. Compounds in this class may enhance growth rates and yield in certain crops by modulating hormonal pathways involved in plant development . This application is particularly relevant in the context of increasing agricultural productivity sustainably.
Synthetic Pathways
The synthesis of this compound can be achieved through multicomponent reactions, which allow for efficient construction of complex molecular architectures . Such synthetic strategies are crucial for producing analogs with varied biological activities.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Studies have indicated that modifications at specific positions on the benzofuran or pyrrolidine rings can significantly alter their pharmacological profiles . This knowledge is vital for designing more potent derivatives.
Data Summary Table
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Analysis
- Benzofuran Core: All compounds share a 2,3-dihydrobenzofuran scaffold, which is common in CNS-active agents (e.g., 5-APDB/6-APDB) and natural products (Balanophonin) . The partial saturation in the benzofuran ring may reduce oxidative metabolism compared to fully aromatic analogs.
- Substituent Variations: The target compound replaces the amine group in 5-APDB/6-APDB with a pyrrolidine-oxane carbonyl system. Balanophonin incorporates a methoxy-phenolic group and acrylaldehyde chain, favoring interactions with antioxidant enzymes or transcription factors .
Pharmacological Implications
- Target Compound : The oxane-4-carbonyl group may act as a hydrogen-bond acceptor, enhancing solubility and membrane permeability. Pyrrolidine’s conformational flexibility could allow for diverse receptor interactions, akin to tropane alkaloids.
- 5-APDB/6-APDB: These simpler amines are associated with serotonin receptor agonism, leading to stimulant/hallucinogenic effects. Their lack of complex substituents may result in rapid metabolism and shorter half-lives .
- Balanophonin: Its natural origin and phenolic groups suggest utility in anti-inflammatory pathways, contrasting with synthetic benzofurans’ CNS-focused activity .
Biological Activity
The compound 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antioxidant properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran moiety, which is known for its diverse biological activities, including antioxidant and neuroprotective effects.
Neuroprotective Effects
Research has indicated that compounds similar to this compound exhibit neuroprotective properties. A study highlighted the ability of certain benzofuran derivatives to protect against oxidative stress-induced neuronal damage. The mechanism involves the inhibition of lipid peroxidation and scavenging of free radicals, which are critical in preventing neuronal apoptosis during traumatic brain injury .
Antioxidant Activity
The antioxidant capacity of this compound is significant. It has been shown to reduce oxidative stress markers in various in vitro models. For instance, a series of experiments demonstrated that similar benzofuran derivatives could effectively scavenge superoxide radicals and inhibit lipid peroxidation in neuronal cells . This suggests that this compound may serve as a potent antioxidant in therapeutic applications.
Case Studies
Case Study 1: Neuroprotection in Animal Models
A study involving mice subjected to induced oxidative stress revealed that treatment with a compound structurally related to this compound significantly improved survival rates and reduced neurological deficits post-injury. The results indicated a marked decrease in brain edema and inflammation markers .
Case Study 2: In Vitro Studies on Antioxidant Activity
In vitro assays using neuronal cell lines demonstrated that the compound exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels. Cells treated with the compound showed enhanced viability compared to untreated controls under oxidative stress conditions .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine, and how can reaction conditions be fine-tuned to improve yield?
- Methodological Answer : The synthesis typically involves coupling the benzofuran and oxane-carbonyl moieties to the pyrrolidine core. Key steps include:
-
Nucleophilic substitution for pyrrolidine functionalization (e.g., using oxane-4-carbonyl chloride as an acylating agent under inert conditions).
-
Catalytic cross-coupling (e.g., Suzuki-Miyaura for aryl-benzofuran integration) .
-
Reaction optimization : Temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄) significantly impact yield. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acylation | Oxane-4-carbonyl chloride, DCM, 0°C | 65–70 | 95% |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–55 | 90% |
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Distinct signals for pyrrolidine protons (δ 2.5–3.5 ppm), benzofuran aromatic protons (δ 6.8–7.2 ppm), and oxane protons (δ 3.5–4.5 ppm). NOESY can confirm spatial proximity of substituents .
- ¹³C NMR : Carbonyl signals at ~170 ppm (oxane-carbonyl) and ~160 ppm (benzofuran oxygenated carbons) .
- Mass Spectrometry (HRMS) : Exact mass matching for C₁₈H₂₁NO₃ (calculated [M+H]⁺: 300.1594) .
Q. What preliminary assays are recommended to assess the compound’s biological activity?
- Methodological Answer :
- In vitro enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase assays).
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility and stability : Measure logP (HPLC) and plasma stability (37°C, 24h) to guide further derivatization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Substituent variation : Modify the benzofuran (e.g., electron-withdrawing groups at C5) or oxane (e.g., substituents on the tetrahydropyran ring) .
- Pharmacophore modeling : Use docking simulations (AutoDock Vina) to predict binding to targets like GPCRs or ion channels .
- Data-driven optimization : Correlate IC₅₀ values with substituent electronic parameters (Hammett constants) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Resolve rotational barriers in oxane or pyrrolidine rings by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .
- X-ray crystallography : Confirm absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, SHELX suite) .
- Isotopic labeling : Use ¹³C-labeled intermediates to trace coupling regiochemistry .
Q. How do enantiomers of this compound differ in pharmacological profiles, and how can chiral separation be achieved?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during pyrrolidine acylation .
- Biological evaluation : Compare enantiomers’ IC₅₀ in target assays (e.g., ≥10-fold differences suggest enantioselective binding) .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to troubleshoot?
- Analysis : Variations may arise from trace moisture (affecting acylation) or Pd catalyst deactivation.
- Resolution :
- Use molecular sieves for moisture-sensitive steps.
- Pre-purify starting materials via recrystallization .
Key Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| LogP | 2.1 ± 0.3 | HPLC (C18) | |
| Solubility (PBS) | 12 µg/mL | Shake-flask | |
| Melting Point | 148–150°C | DSC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
